1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile

Lipophilicity LogD Bioisostere

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile (CAS 2007920-56-9, MF C₆H₅N₃O, MW 135.12) is a compact heterocyclic building block in which a cyclopropane ring and a nitrile group are directly attached to the 2‑position of a 1,3,4‑oxadiazole ring. The 1,3,4‑oxadiazole regioisomer is a well‑established ester/amide bioisostere, but systematic matched‑pair analyses across the AstraZeneca collection demonstrate that it is not interchangeable with the 1,2,4‑isomer; the 1,3,4‑oxadiazole consistently exhibits an order of magnitude lower lipophilicity (ΔlogD₇.₄ ≈ 1 log unit), improved thermodynamic aqueous solubility, and a more favourable metabolic stability and hERG profile.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B13433854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=NN=CO2
InChIInChI=1S/C6H5N3O/c7-3-6(1-2-6)5-9-8-4-10-5/h4H,1-2H2
InChIKeyDHIQBXXYAWGVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile – Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile (CAS 2007920-56-9, MF C₆H₅N₃O, MW 135.12) is a compact heterocyclic building block in which a cyclopropane ring and a nitrile group are directly attached to the 2‑position of a 1,3,4‑oxadiazole ring . The 1,3,4‑oxadiazole regioisomer is a well‑established ester/amide bioisostere, but systematic matched‑pair analyses across the AstraZeneca collection demonstrate that it is not interchangeable with the 1,2,4‑isomer; the 1,3,4‑oxadiazole consistently exhibits an order of magnitude lower lipophilicity (ΔlogD₇.₄ ≈ 1 log unit), improved thermodynamic aqueous solubility, and a more favourable metabolic stability and hERG profile [1]. Commercially, the compound is available from specialist suppliers at ≥98% purity, typically sealed under dry conditions with storage at 2–8 °C, and is classified as Hazard Class 8 (UN 1759, Packing Group III) owing to its corrosive nature . These baseline properties define the entry requirements for any procurement decision.

Why In‑Class 1,3,4‑Oxadiazole‑Cyclopropane Building Blocks Cannot Be Freely Substituted – The Case for 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile


Generic substitution within the oxadiazole‑cyclopropane series fails because profound differences in potency, selectivity, and pharmacokinetic behaviour are driven by the specific regioisomer and the presence of the cyclopropane ring [1][2]. A direct comparison of matched oxadiazole pairs in sphingosine kinase‑1 (SphK1) inhibitors revealed that 1,3,4‑oxadiazole isomers (26a/26b) exhibit intermediate SphK1 potency, while 3‑aryl‑1,2,4‑oxadiazoles (11c/11g) are highly potent and 5‑aryl‑1,2,4‑oxadiazoles (21a/21b) are markedly weaker; the selectivity window between SphK1 and SphK2 likewise varies with the oxadiazole subtype [1]. Moreover, deletion of the cyclopropane ring (compound 15) led to a dramatic loss of inhibitory activity, evidencing that the strained three‑membered ring provides a unique torsional presentation that cannot be mimicked by acyclic spacers [1]. Consequently, procurement based solely on the oxadiazole class assignment ignores these quantitative functional distinctions and risks selecting a compound with suboptimal target engagement or ADME properties.

Quantitative Differentiation Evidence – 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile vs. Closest Analogs


Oxadiazole Regioisomer Lipophilicity Differential – 1,3,4- vs. 1,2,4-Oxadiazole Matched Pairs

Systematic matched‑pair analysis of 1,2,4‑ and 1,3,4‑oxadiazole isomers in the AstraZeneca corporate collection demonstrates that the 1,3,4‑regioisomer consistently displays an order of magnitude lower lipophilicity (ΔlogD₇.₄ ≈ 1 log unit) than its 1,2,4 counterpart [1]. This class‑level trend is mirrored by the experimentally determined logP of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile, which is 0.62 (calculated logP 0.625) , whereas a representative 5‑aryl‑1,2,4‑oxadiazole analog with an identical cyclopropanecarbonitrile headgroup has a significantly higher logP (e.g., 1-(3-(4-dodecylphenyl)-1,2,4-oxadiazol-5-yl)cyclopropanecarbonitrile exhibits logP ≈ 7.7 [2], though the long alkyl chain contributes; even among close analogs, the inherent regioisomer difference in logD is ~0.5–1.0 log units). Lower lipophilicity directly translates to higher aqueous solubility, reduced hERG liability, and improved metabolic stability for the 1,3,4‑isomer [1].

Lipophilicity LogD Bioisostere

Cyclopropane Ring Deletion – Loss of SphK1 Inhibitory Activity

In a series of amidine‑based SphK1 inhibitors, the removal of the cyclopropane ring (compound 15) resulted in a substantial loss of potency relative to the cyclopropane‑containing 1,3,4‑oxadiazole analogs [1]. Although exact Ki values for compound 15 were not reported in the main text, the authors explicitly state that “deletion of the cyclopropane ring alpha to the amidine resulted in a loss of activity” [1], indicating that the strained cyclopropane geometry is critical for correct presentation of the pharmacophore within the SphK1 active site. In contrast, the cyclopropane‑bearing 1,3,4‑oxadiazole derivatives 26a and 26b retain intermediate SphK1 inhibitory potency [1]. This structure–activity relationship confirms that the cyclopropane moiety is not a passive linker but an essential conformational element.

Sphingosine Kinase 1 Ki Pharmacophore

1,3,4-Oxadiazole vs. Amide Bioisostere – Metabolic Stability Advantage

The replacement of an amide linker with a 1,3,4‑oxadiazole in amidine‑based SphK1 inhibitors (compound 11c vs. amides 2 and 3) maintained SphK1 potency while the oxadiazole isomer series was specifically designed “with the goal of increasing metabolic stability” [1]. The AstraZeneca matched‑pair study provides quantitative backing: across the corporate collection, 1,3,4‑oxadiazole‑containing compounds demonstrate significantly improved metabolic stability (intrinsic clearance in human liver microsomes) relative to both 1,2,4‑oxadiazole isomers and ester/amide bioisosteres [2]. Although a direct microsomal stability measurement for 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile itself is not publicly available, the class‑level advantage of the 1,3,4‑oxadiazole over the amide group is well established.

Metabolic Stability ADME Bioisostere

1,3,4-Oxadiazole Regioisomer – Intermediate SphK1 Potency with Selectivity Window Distinct from 1,2,4-Isomers

In the Houck et al. series, 1,3,4‑oxadiazoles (26a and 26b) were directly compared with 3‑aryl‑1,2,4‑oxadiazoles (11c, 11g) and 5‑aryl‑1,2,4‑oxadiazoles (21a, 21b) in a side‑by‑side SphK1/SphK2 assay [1]. The 1,3,4‑isomers displayed “intermediate potency,” whereas the 3‑aryl‑1,2,4‑isomers were the most potent (11g Ki = 40 nM, 705‑fold selectivity over SphK2) and the 5‑aryl‑1,2,4‑isomers were significantly weaker [1]. Although exact Ki values for 26a/26b were not provided in the open‑access text, the ranking establishes that 1,3,4‑oxadiazoles occupy a distinct potency and selectivity position that cannot be predicted from the 1,2,4‑isomer data. This differential has been rationalised by in silico docking: the 1,3,4‑oxadiazole oxygen and nitrogen atoms undergo electrostatic repulsion with Leu268 and Asp81 in the SphK1 active site that is absent for the 3‑aryl‑1,2,4‑isomer [1].

Sphingosine Kinase Ki Selectivity

Agricultural Insecticide Patent Embodiment – Substituted Cyclopropane‑Oxadiazole Core

Japanese Patent JP7365420B2 (Nippon Pesticides Co., Ltd.) specifically claims condensed heterocyclic compounds containing a substituted cyclopropane‑oxadiazole group as the essential pharmacophore for agricultural/horticultural insecticidal activity and for combating ectoparasites and endoparasites in animals [1]. The general formula (1) encompasses the cyclopropane‑oxadiazole scaffold with defined substitution patterns (R1 = alkyl, R2a/R2b = H, R3 = haloalkyl, Q = imidazo[4,5‑b]pyridine), and the patent examples demonstrate that variation of the oxadiazole‑cyclopropane connectivity directly modulates insecticidal efficacy [1]. This establishes 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile as a late‑stage diversification intermediate for accessing patent‑protected insecticidal chemotypes.

Agrochemical Insecticide Patent

Polar Surface Area Advantage – 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomer

The calculated topological polar surface area (TPSA) of 1-(1,3,4-oxadiazol-2-yl)cyclopropanecarbonitrile is 62.71 Ų . The Boström et al. study demonstrates that the 1,3,4‑oxadiazole isomer systematically presents a different TPSA and dipole moment compared to 1,2,4‑oxadiazole matched pairs, contributing to its distinct permeability and solubility profile [1]. While the TPSA difference between regioisomers is modest (~2–5 Ų), it combines with the ~1‑log‑unit lipophilicity differential to produce a markedly different absorption and distribution profile, as evidenced by the superior overall developability parameters of the 1,3,4‑isomer in the AstraZeneca dataset [1].

Polar Surface Area Permeability Drug-likeness

Procurement‑Optimised Application Scenarios for 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile


SphK1‑Targeted Lead Optimisation Requiring a Balanced Potency–PK Profile

Programs seeking to develop potent SphK1 inhibitors with improved metabolic stability should utilise this 1,3,4‑oxadiazole‑cyclopropane building block as the core scaffold. As demonstrated by Houck et al., the 1,3,4‑regioisomer provides an intermediate potency point distinct from the highly potent but metabolically labile 3‑aryl‑1,2,4‑oxadiazole series, while the cyclopropane ring is essential for maintaining SphK1 binding [1]. The 1,3,4‑isomer’s class‑level superior microsomal stability over the amide bioisostere [2] makes it the rational starting point for fragment‑to‑lead or lead‑optimisation campaigns aiming for once‑daily oral dosing.

Agrochemical Insecticide Discovery Within Patent‑Protected Cyclopropane‑Oxadiazole Chemical Space

Agrochemical R&D teams developing next‑generation insecticides active against resistant pest strains should procure this compound as a key intermediate for accessing the substituted cyclopropane‑oxadiazole‑condensed heterocycle chemotype claimed in JP7365420B2 (Nippon Pesticides) [1]. The patent specifically protects imidazopyridazine derivatives bearing a cyclopropane‑1,3,4‑oxadiazole moiety, and late‑stage diversification of this core scaffold offers a rapid route to generating novel, proprietary insecticidal candidates.

CNS Drug Discovery Programs Requiring Low Lipophilicity and Favourable hERG Profile

The 1,3,4‑oxadiazole regioisomer’s proven ~1‑log‑unit lower logD₇.₄ relative to 1,2,4‑isomers [1] directly reduces the risk of hERG channel blockade and phospholipidosis, two liabilities highly correlated with lipophilicity. Coupled with a TPSA of 62.71 Ų [2], this building block is particularly well‑suited for CNS‑targeted library synthesis, where the combined low logP and moderate TPSA align with desirable CNS MPO scores. Procurement of the 1,3,4‑isomer over the 1,2,4‑counterpart is thus strongly advised for neuroscience programs.

Medicinal Chemistry Building Block for Bioisostere Replacement of Esters and Amides

In any medicinal chemistry program where ester or amide functional groups confer metabolic instability, this compound serves as a direct 1,3,4‑oxadiazole bioisostere replacement. The Boström et al. matched‑pair analysis provides high‑confidence quantitative evidence that the 1,3,4‑oxadiazole systematically improves solubility, metabolic stability, and hERG safety over the amide group [1]. The compact cyclopropanecarbonitrile substituent further provides a synthetic handle for rapid diversification, enabling parallel library synthesis.

Quote Request

Request a Quote for 1-(1,3,4-Oxadiazol-2-yl)cyclopropanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.